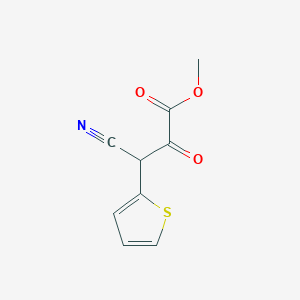

methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate

Description

methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur.

Properties

IUPAC Name |

methyl 3-cyano-2-oxo-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)8(11)6(5-10)7-3-2-4-14-7/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTQAOALXQBPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate typically involves the condensation of thiophene derivatives with cyanoacetic acid esters. One common method is the Gewald reaction, which involves the reaction of elemental sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base such as triethylamine and are carried out under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the Gewald reaction and other condensation reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Research has demonstrated that thiophene derivatives, including methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate, exhibit cytotoxic properties against various cancer cell lines. A study focusing on thiophene compounds showed that they possess anti-cancer activity, particularly against acute lymphoblastic leukemia cells (CCRF-CEM) . The compound was found to induce apoptosis through mechanisms such as reactive oxygen species generation and mitochondrial depolarization, making it a candidate for further investigation in cancer therapeutics.

1.2 Neuropharmacological Potential

Thiophene derivatives have been identified as promising candidates for the development of neuropharmacological agents. Specifically, compounds similar to this compound are being explored for their potential as serotonin and norepinephrine uptake inhibitors, which are crucial in treating depression and anxiety disorders . The structural characteristics of thiophenes contribute to their ability to interact with neurotransmitter systems effectively.

Organic Synthesis Applications

2.1 Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. This compound can be utilized in the preparation of aryl-aminopropanols, which are important intermediates in pharmaceutical manufacturing .

2.2 Reaction Mechanisms

The compound can undergo several reactions, including nucleophilic additions and cycloadditions, which facilitate the formation of diverse chemical entities. For instance, it can react with amines to form enantiomerically enriched products that are valuable in drug development .

Case Study: Cytotoxicity of Thiophene Derivatives

A recent study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines, including CCRF-CEM. The findings indicated that methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate exhibited significant cytotoxicity at low micromolar concentrations:

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate | 5.4 | CCRF-CEM | Induction of apoptosis via ROS |

| Thiophene derivative F8 | 4.8 | Various cancer lines | Mitochondrial depolarization |

Table: Synthesis Applications

The following table summarizes key reactions involving methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | With amines at room temperature | Aryl-amino derivatives |

| Cycloaddition | Under UV light | Cyclic thiophene derivatives |

| Esterification | With alcohols | Esters of thiophene derivatives |

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: A simple thiophene derivative with a carboxylic acid group.

2-Acetylthiophene: A thiophene derivative with an acetyl group.

Thiophene-2-sulfonic acid: A thiophene derivative with a sulfonic acid group.

Uniqueness: methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a cyano group and an ester group on the thiophene ring.

Biological Activity

Methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate (often referred to in literature as a derivative of thiophene-based compounds) is a chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C10H9N O3S

- Molecular Weight : 219.25 g/mol

- Key Functional Groups :

- Cyano group (-C≡N)

- Carbonyl group (C=O)

- Thiophene ring

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including enzymes and receptors. The following sections detail its pharmacological effects, mechanisms of action, and relevant studies.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Studies have indicated that this compound exhibits significant anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways involving cyclooxygenase (COX) enzymes.

-

Analgesic Properties :

- The compound has been evaluated for its analgesic effects, showing promise in pain management.

- Mechanism : It potentially interacts with pain pathways by inhibiting the release of neurotransmitters involved in pain signaling.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- This activity is hypothesized to arise from the disruption of bacterial cell membranes or interference with metabolic pathways.

The mechanisms through which methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate exerts its biological effects are multifaceted:

- Enzyme Inhibition :

- Receptor Modulation :

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate:

- Study on Anti-inflammatory Effects :

- Analgesic Efficacy Trial :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.